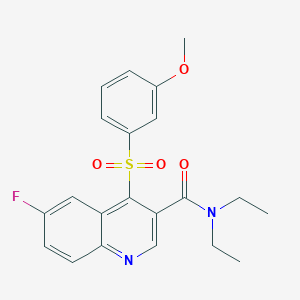

![molecular formula C26H21ClN2O4 B2422026 Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 317821-76-4](/img/structure/B2422026.png)

Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a condensation reaction or a cyclization reaction . The exact method would depend on the starting materials and the specific conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Quantum chemical calculations, such as those performed using the density functional theory (DFT) method, can be used to optimize the geometrical structure and calculate various properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrole rings can participate in various reactions, including electrophilic substitution and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用

Antioxidant Activity

Pyrazolines, including derivatives like our compound, have been studied for their antioxidant potential. Oxidative stress, caused by an imbalance between free radicals and antioxidants, plays a role in various diseases. Researchers have explored the ability of pyrazolines to scavenge free radicals and protect cells from oxidative damage .

Neurotoxicity and Acetylcholinesterase Inhibition

Acetylcholinesterase (AchE) is a crucial enzyme involved in neurotransmission. Inhibition of AchE can lead to behavioral changes and impaired movement. Studies have investigated whether our compound affects AchE activity in the brain. Additionally, monitoring malondialdehyde (MDA) levels, a biomarker of oxidative injury, provides insights into neurotoxicity .

Cytotoxicity Against Cancer Cells

Certain pyrazoline derivatives have demonstrated cytotoxic effects against cancer cell lines. Investigating the impact of our compound on cancer cells could reveal its potential as an anticancer agent .

Antibacterial and Antifungal Properties

Historically, pyrazolines have shown antibacterial and antifungal activities. Researchers have explored their effectiveness against various pathogens. Investigating the compound’s action against specific bacteria and fungi could provide valuable insights .

Anti-Inflammatory and Antidepressant Effects

Pyrazolines have been associated with anti-inflammatory and antidepressant properties. Understanding how our compound modulates inflammation and affects mood-related pathways is essential for potential therapeutic applications .

Antiparasitic and Anticonvulsant Activities

Reports suggest that pyrazolines exhibit antiparasitic and anticonvulsant effects. Investigating these properties further could contribute to drug development in these areas .

作用機序

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the disruption or enhancement of the target’s normal function, which can lead to various downstream effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell growth, blocked hiv infection, decreased oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, and inhibited cholinesterase activity .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence its action

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4/c1-33-25(32)26(17-10-6-3-7-11-17)21-20(22(28-26)16-8-4-2-5-9-16)23(30)29(24(21)31)19-14-12-18(27)13-15-19/h2-15,20-22,28H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJAFOHYWFOVAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C2C(C(N1)C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2421943.png)

![1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole](/img/structure/B2421944.png)

![N-(3-methoxyphenyl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide](/img/structure/B2421947.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride](/img/structure/B2421951.png)

![N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2421952.png)

![4-{5-[(Methoxycarbonyl)methylthio]-1,3,4-oxadiazol-2-yl}benzoic acid](/img/structure/B2421959.png)

![7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421961.png)

![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid](/img/structure/B2421963.png)

![1-[4-[2-Keto-2-[4-(4-methoxyphenyl)piperazino]ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2421964.png)